Pentachlorofluoroethane

Description

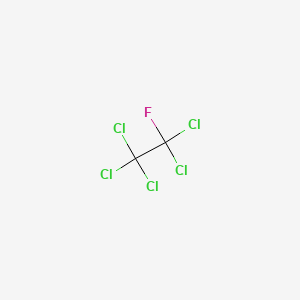

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentachloro-2-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl5F/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKBWZDTYSQPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059869 | |

| Record name | CFC-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-56-3 | |

| Record name | 1,1,1,2,2-Pentachloro-2-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,1,2,2-pentachloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2,2-pentachloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CFC-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Initiation: C Cl Bond Photolysisthe Degradation Process is Initiated by the Absorption of High Energy Uv Radiation λ < 230 Nm in the Stratosphere, Which Leads to the Cleavage of the Weakest Bond in the Molecule, a Carbon Chlorine Bond.

Reaction: CCl₃-CClF₂ + hν → •CCl₂-CClF₂ + Cl•

This reaction releases a chlorine atom (Cl•), which can then catalytically destroy ozone, and a pentachloroethyl radical.

Radical Degradation Cascadethe Resulting Haloalkyl Radical •ccl₂ Cclf₂ is Highly Reactive and Undergoes a Series of Reactions with Atmospheric Oxygen O₂ :

Step 1: Peroxy Radical Formation: The radical rapidly combines with molecular oxygen to form a peroxy radical.

•CCl₂-CClF₂ + O₂ → CCl₂-CClF₂(O₂•)

Step 2: Alkoxy Radical Formation: The peroxy radical reacts with nitric oxide (NO) to form an alkoxy radical.

CCl₂-CClF₂(O₂•) + NO → •O-CCl₂-CClF₂ + NO₂

Step 3: C-C Bond Cleavage: The resulting alkoxy radical is unstable and decomposes via cleavage of the carbon-carbon bond. This is the primary pathway for breaking the ethane (B1197151) backbone.

•O-CCl₂-CClF₂ → •CClF₂ + COCl₂ (Phosgene)

Final Product Formationthe Cleavage Results in the Formation of Stable Gaseous Products. Phosgene Cocl₂ is a Common Product from the Ccl₂ End of the Radical. the Other Fragment, the •cclf₂ Radical, Continues to React:

Reaction Kinetics and Rate Constant Determinations

The kinetics of this compound degradation are primarily governed by its reactions with O(¹D) atoms and its UV photolysis rate, rather than reactions with OH radicals.

The reaction of fully halogenated CFCs with OH radicals is extremely slow, making their tropospheric lifetime very long. copernicus.org As such, rate constants for the OH reaction with this compound are not typically measured or reported in atmospheric chemistry databases. copernicus.orgmdpi.com

Below is a table of O(¹D) reaction rate coefficients for several related chlorofluorocarbons, demonstrating the typical magnitude of these kinetic parameters.

| Reactant (CFC) | Formula | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (E/R in K) | Reference |

| CFC-11 | CFCl₃ | (2.3 ± 0.4) x 10⁻¹⁰ | Not Reported | nasa.gov |

| CFC-12 | CF₂Cl₂ | (1.4 ± 0.2) x 10⁻¹⁰ | -25 ± 20 | nasa.gov |

| CFC-113 | CFCl₂CF₂Cl | (2.0 ± 0.3) x 10⁻¹⁰ | Not Reported | nasa.gov |

| CFC-114 | CF₂ClCF₂Cl | (1.4 ± 0.2) x 10⁻¹⁰ | -25 ± 25 | nasa.gov |

| CFC-115 | CF₃CF₂Cl | (0.43 ± 0.07) x 10⁻¹⁰ | -25 ± 25 | nasa.gov |

The photolysis rate of a CFC is determined by its UV absorption cross-section and the solar actinic flux. Studies on compounds like CFC-11 have shown that the absorption cross-sections, and thus the rate of photolysis, can have a significant temperature dependence. nasa.gov Accurate kinetic and photochemical data are essential for atmospheric models to correctly calculate the ozone depletion potential and atmospheric lifetime of these compounds. nasa.govnasa.gov

Computational and Theoretical Chemistry of Pentachlorofluoroethane

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools to investigate the properties of molecules at the atomic and electronic levels. For pentachlorofluoroethane, these methods provide insights into its structure, stability, and reactivity.

Electronic Structure Analysis

The electronic structure can be computationally investigated using methods like Hartree-Fock (HF) or Density Functional Theory (DFT). These calculations would reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability.

Furthermore, an analysis of the molecular orbitals would show the contributions of the atomic orbitals of carbon, chlorine, and fluorine. It is expected that the lone pairs of the halogen atoms would significantly contribute to the higher energy occupied molecular orbitals. The electronic spectrum of this compound could be predicted by calculating the energies of its excited states, which correspond to the promotion of an electron from an occupied orbital to an unoccupied one.

Table 1: Key Aspects of Electronic Structure Analysis for this compound

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A larger gap implies greater stability. |

| Molecular Orbitals | Describes the distribution of electrons within the molecule and their respective energy levels. |

| Electron Density | The probability of finding an electron in a particular region of the molecule. |

Conformational Energetics and Rotational Barriers

This compound has a single carbon-carbon bond, and rotation around this bond leads to different spatial arrangements of the atoms, known as conformations. The study of the energy associated with these different conformations is known as conformational analysis.

The two primary conformations of ethane-like molecules are staggered and eclipsed. In this compound, the presence of bulky chlorine atoms and a fluorine atom leads to significant steric and electrostatic interactions that influence the conformational energetics. The staggered conformation, where the substituents on the two carbon atoms are as far apart as possible, is generally the most stable due to minimized steric hindrance. Conversely, the eclipsed conformation, where the substituents are aligned, represents an energy maximum.

The energy difference between the most stable (staggered) and least stable (eclipsed) conformations is the rotational barrier. This barrier can be calculated using computational methods by systematically varying the dihedral angle of the C-C bond and calculating the energy at each step. While specific computational studies on the rotational barrier of this compound are not detailed in the provided search results, studies on similar halogenated ethanes indicate that the size and electronegativity of the halogen atoms significantly affect the barrier height. For instance, increasing the size of the halogen substituents generally leads to a higher rotational barrier due to increased steric repulsion. youtube.com

Table 2: Conformational Analysis Parameters for this compound

| Conformation | Description | Expected Relative Energy |

| Staggered | Substituents on adjacent carbons are at a 60° dihedral angle. | Minimum |

| Eclipsed | Substituents on adjacent carbons are at a 0° dihedral angle. | Maximum |

| Gauche | A type of staggered conformation where two bulky groups are adjacent. | Local Minimum |

| Anti | A type of staggered conformation where two bulky groups are opposite. | Global Minimum |

Quantitative Structure-Property Relationship (QSPR) Modeling for Thermochemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. mdpi.comepa.gov These models are particularly valuable for predicting properties that are difficult or expensive to measure experimentally, such as the standard enthalpy of formation. mdpi.com

Prediction of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. mdpi.comsemanticscholar.org QSPR models can predict ΔHf° by establishing a mathematical relationship between this property and a set of calculated molecular descriptors. mdpi.com

A general approach involves using a large dataset of compounds with known ΔHf° values to train a model. mdpi.comsemanticscholar.orgresearchgate.net This model can then be used to predict the ΔHf° for new compounds, like this compound, based on their calculated molecular descriptors. mdpi.com

Development and Validation of Predictive Models

The development of a robust QSPR model involves several key steps:

Data Collection: A diverse set of compounds with accurately measured standard enthalpies of formation is compiled. mdpi.comsemanticscholar.org

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors is calculated using software like Dragon. semanticscholar.org These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. mdpi.comsemanticscholar.org

Model Building: A statistical method, such as genetic algorithm-based multivariate linear regression (GA-MLR), is employed to select the most relevant descriptors and build a linear or non-linear model. mdpi.comresearchgate.net

Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net Cross-validation is a common internal validation method. researchgate.net

For the prediction of the standard enthalpy of formation, a published QSPR model utilized five molecular descriptors. mdpi.comresearchgate.net The correlation coefficient (R²) for this model was reported to be 0.9830, indicating a high degree of accuracy in predicting the standard enthalpy of formation for a wide range of compounds. mdpi.comepa.govresearchgate.net

Table 3: Example Descriptors Used in QSPR Models for Standard Enthalpy of Formation

| Descriptor | Meaning |

| nSK | Number of non-hydrogen atoms |

| SCBO | Sum of constitutional bond orders |

| nO | Number of Oxygen atoms |

| nF | Number of Fluorine atoms |

| nHM | Number of heavy atoms |

Source: Adapted from Vatani et al., 2007 researchgate.net

Kinetic and Mechanistic Studies through Computational Simulation

Computational simulations are instrumental in elucidating the reaction mechanisms and kinetics of chemical processes. For a species like this compound, these studies could investigate its atmospheric fate, including its reactions with atmospheric radicals such as the hydroxyl radical (•OH).

While specific computational studies on the kinetics and mechanisms of this compound reactions were not found in the provided search results, the general methodology for such an investigation would involve:

Mapping the Potential Energy Surface (PES): Quantum chemical methods would be used to calculate the energies of reactants, transition states, intermediates, and products for possible reaction pathways.

Identifying Reaction Pathways: The calculations would explore different mechanisms, such as hydrogen abstraction or substitution reactions. For this compound, which has no hydrogen atoms, reactions would likely involve the breaking of a C-Cl or C-F bond.

Calculating Rate Constants: Based on the calculated potential energy surface, transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory could be used to calculate the temperature- and pressure-dependent rate constants for the elementary reaction steps.

These computational studies provide valuable data that can be used in atmospheric models to predict the lifetime and environmental impact of compounds like this compound.

Reaction Pathways and Degradation Mechanisms of Pentachlorofluoroethane

Controlled Chemical Degradation Studies

Plasma-Assisted Conversion Technologies

Formation of Fluorine-Containing Polymeric Materials

Scientific literature extensively details the use of various fluorinated compounds as monomers for polymerization. For instance, tetrafluoroethylene (B6358150) is the well-known precursor to Polytetrafluoroethylene (PTFE). However, for pentachlorofluoroethane (C₂Cl₅F), there is a notable lack of available research demonstrating its direct use as a monomer for the formation of fluorine-containing polymeric materials.

Fully halogenated chlorofluorocarbons, such as this compound, are chemically inert under typical polymerization conditions. They lack the necessary reactive sites, such as carbon-hydrogen bonds or carbon-carbon double bonds, that would enable them to participate in addition or condensation polymerization reactions. The strength of the carbon-fluorine and carbon-chlorine bonds contributes to this stability. Consequently, this compound is not recognized as a precursor for polymer synthesis; its environmental significance stems primarily from its degradation reactions in the stratosphere.

Gaseous Reaction Product Identification and Mechanism Elucidation

The atmospheric degradation of this compound is a slow process, primarily occurring in the stratosphere, as it is largely inert in the troposphere. The main degradation pathways are stratospheric photolysis by ultraviolet (UV) radiation and reaction with electronically excited oxygen atoms, O(¹D). nasa.gov Reaction with hydroxyl (OH) radicals, a major sink for many organic compounds in the troposphere, is not a significant pathway for this compound due to the absence of C-H bonds. noaa.govresearchgate.net

The elucidation of the degradation mechanism is based on the known behavior of similar chlorofluorocarbons. noaa.govnasa.gov

Environmental Atmospheric Chemistry and Impact Studies

Stratospheric Ozone Depletion Potential (ODP) Assessments

Pentachlorofluoroethane is recognized as an ozone-depleting substance (ODS) and is controlled under the Montreal Protocol. nist.gov ODS are generally stable in the lower atmosphere (troposphere) and are only broken down by intense ultraviolet (UV) radiation in the stratosphere. nist.gov This breakdown releases chlorine or bromine atoms, which then catalytically destroy ozone. nist.gov

The Ozone Depletion Potential (ODP) of a chemical is a measure of its relative ability to destroy stratospheric ozone. grida.no The ODP is calculated as the ratio of the global loss of ozone due to a specific substance compared to the global loss of ozone from an equivalent mass of trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. grida.no

This compound (CFC-111) is classified as a Class I ozone-depleting substance. epa.gov According to the U.S. Environmental Protection Agency (EPA) and data from the Montreal Protocol, the ODP of this compound is 1.0. nist.govepa.govnoaa.gov This value indicates that, on a per-mass basis, this compound is as effective at depleting ozone as CFC-11.

Table 1: Ozone Depletion Potential of this compound

| Compound Name | Chemical Formula | ODP (Montreal Protocol) | ODP (WMO 2011) |

|---|

Source: U.S. Environmental Protection Agency epa.gov

The understanding of stratospheric ozone depletion relies heavily on a combination of laboratory studies, atmospheric observations, and computer modeling. dntb.gov.ua Chemistry-Climate Models (CCMs) and Chemical Transport Models (CTMs) are sophisticated tools used to simulate the complex physical and chemical processes that govern the distribution of ozone in the stratosphere. wikipedia.orgnih.govresearchgate.net

These models incorporate data on chemical reaction rates, atmospheric circulation, and solar radiation to predict the effects of ODS like this compound on the ozone layer. dntb.gov.uaresearchgate.net For instance, CCMs are fully interactive, meaning that the simulated chemical composition of the atmosphere, including gases like CFCs, affects the model's heating and cooling rates and, consequently, its dynamics. researchgate.net

Modeling studies have been crucial in:

Simulating Past Ozone Depletion: Models have been used to simulate historical ozone concentrations, and these simulations are compared with observational data to validate our understanding of the chemical and physical processes involved in ozone depletion. dntb.gov.uaresearchgate.net

Projecting Future Ozone Recovery: By running simulations with different future emission scenarios for ODS, scientists can project the expected recovery of the ozone layer. These models have been instrumental in demonstrating the effectiveness of the Montreal Protocol. wikipedia.orgresearchgate.net For example, "world avoided" simulations show what would have happened to the ozone layer without the regulation of CFCs, predicting catastrophic ozone loss. dntb.gov.ua

Investigating the Impact of Unexpected Emissions: When unexpected increases in the atmospheric concentration of a banned substance like CFC-11 were detected, CCMs and CCTMs were used to assess the potential impact of these emissions on the timeline of ozone recovery. wikipedia.orgnih.gov These studies have shown a linear relationship between the cumulative emissions of CFCs and the delay in the recovery of the ozone layer. wikipedia.org

Contribution to Radiative Forcing and Global Warming

In addition to their ozone-depleting effects, chlorofluorocarbons are potent greenhouse gases. They contribute to the warming of the planet by absorbing infrared radiation that would otherwise escape to space, a phenomenon known as radiative forcing. While many CFCs are known for their impact on the ozone layer, they are also powerful greenhouse gases.

The Global Warming Potential (GWP) is a metric used to compare the warming impact of different greenhouse gases relative to carbon dioxide (CO2), which has a GWP of 1. nist.gov The GWP of a substance depends on its radiative efficiency (its ability to absorb energy) and its atmospheric lifetime.

This compound has a significant GWP. The Intergovernmental Panel on Climate Change (IPCC) has provided values for its GWP over a 100-year time horizon in its assessment reports.

Table 2: Global Warming Potential of this compound (100-Year Time Horizon)

| Compound Name | Chemical Formula | GWP (IPCC AR4) | GWP (IPCC AR5) |

|---|

Atmospheric Lifetime and Transport Mechanisms

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. Substances with long atmospheric lifetimes can become well-mixed throughout the atmosphere and be transported to the stratosphere.

This compound, like other CFCs, is very stable in the troposphere. nist.gov This stability allows it to persist in the atmosphere long enough to be transported to the stratosphere. The primary mechanism for the transport of CFCs from the troposphere to the stratosphere is large-scale atmospheric circulation. In the tropics, strong upward-moving air currents can carry these compounds into the stratosphere. dntb.gov.ua

Once in the stratosphere, CFCs are broken down by high-energy solar UV radiation, a process known as photolysis. This process releases chlorine atoms, which then initiate the catalytic ozone destruction cycles. noaa.gov The atmospheric lifetime of this compound is estimated to be 85 years. epa.gov

Regulatory Frameworks and International Protocols Governing Ozone-Depleting Substances Research

The scientific understanding of the impact of CFCs on the ozone layer led to the development of international agreements to control the production and consumption of these substances.

The Montreal Protocol on Substances that Deplete the Ozone Layer is a landmark international environmental treaty that was agreed upon in 1987. Its primary goal is to protect the stratospheric ozone layer by phasing out the production and consumption of ODS. The Protocol was designed to be a flexible instrument, allowing for adjustments and amendments based on new scientific and technological assessments.

The scientific basis for the Montreal Protocol was established by the pioneering research of scientists like Mario Molina and F. Sherwood Rowland, who in 1974 proposed that CFCs could deplete the ozone layer. Their work, along with subsequent atmospheric observations and modeling studies, provided the scientific evidence that prompted international action. dntb.gov.ua

A key feature of the Montreal Protocol is its reliance on scientific and technical assessments. The Protocol established three assessment panels: the Scientific Assessment Panel (SAP), the Environmental Effects Assessment Panel (EEAP), and the Technology and Economic Assessment Panel (TEAP). The SAP is responsible for providing regular assessments of the state of the ozone layer and the atmospheric science of ozone depletion. These assessments, which are produced every four years, review the current scientific understanding and provide the scientific basis for the decisions made by the Parties to the Montreal Protocol.

The success of the Montreal Protocol is evident in the observed long-term decreases in the atmospheric abundance of controlled ODS and the beginning of the recovery of the stratospheric ozone layer. The Protocol is considered one of the most successful international environmental agreements in history and has not only protected the ozone layer but has also had significant co-benefits for the climate by phasing out potent greenhouse gases.

National and Regional Regulatory Implementations

The regulation of this compound (CFC-111) is fundamentally tied to international, national, and regional efforts to protect the stratospheric ozone layer. As a potent ozone-depleting substance (ODS), its production and use have been governed by a comprehensive global framework, led by the Montreal Protocol on Substances that Deplete the Ozone Layer. wikipedia.orgdcceew.gov.auopteon.comfreon.com This treaty, finalized in 1987, established a worldwide schedule for phasing out the production and consumption of chemicals like chlorofluorocarbons (CFCs). opteon.comfreon.com

This compound is classified as a Class I Ozone-Depleting Substance, a category reserved for chemicals with the highest potential for ozone depletion. epa.gov Its Ozone Depletion Potential (ODP) is 1.0, equivalent to that of CFC-11, which serves as the benchmark for measuring the potential of a substance to destroy ozone. dcceew.gov.auepa.govwikipedia.org Consequently, this compound became subject to the most stringent control measures under the Montreal Protocol. The treaty mandated a complete phase-out of its production and consumption in developed countries by January 1, 1996, and in developing countries by January 1, 2010. wikipedia.org

Following the international mandate of the Montreal Protocol, individual nations and regional bodies implemented robust regulations to enforce the phase-out of CFCs, including this compound.

Australia: Australia manages its commitments under the Montreal Protocol through the Ozone Protection and Synthetic Greenhouse Gas Management Act 1989. dcceew.gov.au This legislation controls the manufacture, import, export, and disposal of ozone-depleting substances. dcceew.gov.au Australia, as a developed nation, completed the phase-out of the most potent ODS, including CFCs, between 1991 and 1995. dcceew.gov.au

Canada: Canada implements its obligations through measures such as the Canadian Environmental Protection Act, 1999 and the Federal Halocarbon Regulations. industrialchemicals.gov.au These regulations govern the handling, use, and release of CFCs and other ozone-depleting substances to prevent their emission into the atmosphere. industrialchemicals.gov.au

European Union: The European Union has historically implemented some of the strictest regulations on ODS. The initial phase-out of CFCs was followed by regulations on their replacements, such as hydrofluorocarbons (HFCs). The current F-Gas Regulation ((EU) 2024/573) continues this framework by aiming to reduce emissions of fluorinated greenhouse gases, demonstrating a long-term regulatory strategy that originated with the control of substances like this compound. opteon.comfreon.com

Regional Actions: In addition to national laws, regional and state-level bodies have enacted their own regulations. In the United States, states like California, Washington, and Massachusetts have implemented rules that often go beyond federal requirements, particularly concerning the regulation of HFCs, which were the primary replacements for CFCs. ncsl.org These sub-national actions illustrate a multi-layered approach to managing the environmental legacy of ozone-depleting substances and their substitutes. ncsl.org

Data Tables

| Country/Region | Key Legislation/Regulation | Summary of Relevance to this compound |

|---|---|---|

| International | Montreal Protocol on Substances that Deplete the Ozone Layer | Mandated the global phase-out of production and consumption of CFCs, including this compound. wikipedia.orgopteon.comfreon.com |

| United States | Clean Air Act (Title VI) | Classifies this compound as a Class I ODS and prohibits its production and import. epa.gov |

| Australia | Ozone Protection and Synthetic Greenhouse Gas Management Act 1989 | Controls the lifecycle of ODS, from import to disposal, to enforce the phase-out. dcceew.gov.au |

| Canada | Canadian Environmental Protection Act, 1999 | Provides the legal framework for controlling toxic substances, including ODS. industrialchemicals.gov.au |

| European Union | EU F-Gas Regulation | Successor framework to initial ODS regulations, managing fluorinated gases to mitigate environmental impact. opteon.com |

| Party | Phase-Out Deadline for Production and Consumption |

|---|---|

| Developed Countries | January 1, 1996 wikipedia.org |

| Developing Countries | January 1, 2010 wikipedia.org |

Advanced Analytical Methods for Pentachlorofluoroethane Detection and Quantification

Chromatographic Techniques

Chromatography, particularly gas chromatography, is the cornerstone of analytical methods for volatile halogenated compounds like pentachlorofluoroethane. It allows for the effective separation of complex mixtures before detection and quantification.

Gas chromatography is a primary technique for the analysis of this compound. The method involves volatilizing the sample and passing it through a long capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile (carrier gas) and stationary phases.

Key Research Findings: For halogenated hydrocarbons, the choice of detector is critical for achieving high sensitivity. The Electron Capture Detector (ECD) is exceptionally well-suited for this purpose. thermofisher.com The presence of five chlorine atoms and one fluorine atom in the this compound molecule gives it a high affinity for capturing free electrons, resulting in a highly sensitive response from the ECD. thermofisher.comgcms.cz This makes GC-ECD a preferred method for trace-level quantification in environmental samples. nih.gov

The selection of the GC column's stationary phase is also vital for resolving this compound from other potentially interfering compounds. Fused silica (B1680970) capillary columns coated with non-polar or mid-polarity phases, such as those with polyphenylmethylsilicone chemistry (e.g., 5% diphenyl / 95% dimethyl polysiloxane), are commonly used. diva-portal.orggcms.cz Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to ensure the efficient elution of compounds with varying boiling points and to achieve sharp chromatographic peaks. gcms.cz

Table 1: Typical GC-ECD Parameters for Halogenated Compound Analysis

| Parameter | Typical Specification | Rationale/Comment |

|---|---|---|

| Column Type | Fused Silica Capillary | Provides high resolution and efficiency. |

| Stationary Phase | 5% Phenyl Polysiloxane | Offers good selectivity for a wide range of halogenated compounds. |

| Detector | Electron Capture Detector (ECD) | Extremely sensitive to electrophilic compounds like CFCs. |

| Carrier Gas | Nitrogen or Argon/Methane | High-purity gas is essential for stable ECD operation. |

| Injection Mode | Splitless | Maximizes the transfer of trace analytes to the column. |

| Temperature Program | Initial low temp, ramped to >250°C | Ensures separation of volatile compounds and elution of heavier analytes. nih.gov |

While GC-ECD provides excellent sensitivity, it is not highly selective and can be prone to interferences. For definitive identification and confirmation, gas chromatography is coupled with mass spectrometry (GC-MS). diva-portal.org This hyphenated technique combines the powerful separation capabilities of GC with the precise detection and identification power of MS.

Key Research Findings: In GC-MS analysis, after the compounds are separated by the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, causing them to fragment into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a chemical "fingerprint," allowing for unambiguous identification of this compound. wikipedia.org

For enhanced sensitivity in trace analysis, selected ion monitoring (SIM) mode is often used. usgs.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte's mass spectrum. This significantly improves the signal-to-noise ratio, allowing for detection limits at or below the parts-per-trillion level. Analytical methods have been developed for detecting ozone-depleting substances, including this compound (listed as CFC-111), which is noted as a solid at room temperature, from various matrices using GC-MS. pnnl.gov

Spectroscopic Detection Methods

Spectroscopic methods analyze the interaction of electromagnetic radiation with matter. For this compound, infrared spectroscopy is a particularly valuable tool for identification and characterization.

Key Research Findings: Infrared (IR) spectroscopy is a primary method for the structural identification of this compound. The molecule absorbs IR radiation at specific frequencies corresponding to the vibrational energies of its chemical bonds, primarily the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The resulting IR spectrum provides a unique pattern of absorption bands.

A detailed study by the National Institute of Standards and Technology (NIST) measured the infrared absorption spectrum of this compound from 2 to 40 µm (micrometers). nist.gov This investigation identified several absorption bands, including previously unobserved bands in the 25 to 40 µm region, and provided frequency assignments for the molecule's fundamental vibrations. nist.gov Analysis of these key absorption peaks allows for the definitive identification of the compound. While UV spectroscopy is fundamental to understanding the atmospheric photolysis of CFCs, as UV light is required to break them down, it is less commonly used for routine laboratory quantification due to less distinct absorption features compared to IR spectroscopy. copernicus.orgsavemyexams.com

Environmental Monitoring Methodologies

Effective environmental monitoring requires robust methodologies for sample collection, preparation, and analysis to determine the concentration of this compound in various environmental media.

Monitoring the concentration of this compound in the atmosphere is essential for tracking emissions and assessing its impact on the ozone layer. Air quality assessment involves collecting representative air samples and analyzing them with highly sensitive instrumentation.

Key Research Findings: The standard method for collecting air samples for CFC analysis is whole air sampling, where ambient air is drawn into specially prepared, evacuated stainless steel canisters (e.g., SUMMA canisters). env.go.jp These canisters have an inert internal surface to prevent the adsorption or degradation of trace compounds during storage and transport to the laboratory.

Beyond the atmosphere, this compound can be present at trace levels in other environmental compartments, such as water and soil. Analyzing these matrices requires specialized extraction and concentration techniques to isolate the compound from the complex sample matrix.

Key Research Findings: For aqueous samples like seawater or groundwater, the most common and effective technique is purge-and-trap concentration followed by GC analysis. usgs.govepa.gov In this method, an inert gas (like helium or nitrogen) is bubbled through the water sample. gcms.cz The volatile this compound is stripped from the water and carried by the gas stream onto an adsorbent trap. After the purging is complete, the trap is heated, and the desorbed analytes are swept into the GC system. This technique is highly efficient for insoluble, volatile compounds and can achieve detection limits in the picomolar (pmol/L) or nanogram-per-liter (ng/L) range. epa.govresearchgate.netnih.gov

For solid samples such as soil, sediment, or biological tissues, solvent extraction is typically required. The sample is mixed with an appropriate organic solvent which dissolves the this compound. The resulting extract is then concentrated and cleaned up to remove interfering co-extracted substances before being analyzed by GC-ECD or GC-MS. gcms.cz

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Key Features |

|---|---|---|

| GC-ECD | Quantification in Air/Water | High sensitivity for halogenated compounds; cost-effective for routine monitoring. thermofisher.com |

| GC-MS | Confirmation & Quantification | Provides definitive identification via mass spectrum ("fingerprint"); high specificity. usgs.gov |

| IR Spectroscopy | Identification | Identifies compound based on unique vibrational bond frequencies (C-Cl, C-F). nist.gov |

| Purge-and-Trap | Extraction from Water | Efficiently concentrates volatile compounds from aqueous matrices for GC analysis. epa.gov |

Research on Alternative Compounds and Remediation Strategies

In response to the global effort to phase out ozone-depleting substances like pentachlorofluoroethane, significant research has been directed toward two primary areas: the development of environmentally safer chemical substitutes and the creation of effective technologies to destroy existing stockpiles of controlled substances.

Future Research Directions and Unresolved Questions

Refinement of Atmospheric Models and Predictive Capabilities

Current atmospheric models provide broad estimates of the lifetimes of many chlorofluorocarbons (CFCs). nih.govcopernicus.org For instance, the atmospheric lifetime of similar compounds like CFC-11 is estimated to be around 45 years, while CFC-12 is estimated at 100 years. copernicus.org These models integrate various factors, including chemical reactions, photolysis, and transport, to predict the fate of these substances. fiveable.me However, the accuracy of these predictions for less abundant compounds like pentachlorofluoroethane could be significantly improved.

Future research should focus on acquiring more precise kinetic data for the reactions of this compound with atmospheric radicals, such as hydroxyl (OH) and atomic oxygen (O(¹D)). nih.gov Additionally, refining its absorption cross-sections in the ultraviolet spectrum is crucial for more accurate photolytic degradation rate calculations. researchgate.net Incorporating these improved parameters into advanced 2D and 3D atmospheric models will lead to more reliable predictions of its atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP). nih.govfiveable.meyoutube.com This will allow for a more accurate assessment of the ongoing threat posed by any remaining or newly discovered sources of this compound.

Exploration of Novel Catalytic Dehydrohalogenation Processes

The development of efficient and environmentally benign methods for the destruction of CFCs is a critical area of research. Catalytic dehydrohalogenation, a process that removes a hydrogen and a halogen atom, and the related dehydrofluorination, are promising avenues. Research on the catalytic dehydrofluorination of compounds like 1,1,1,3,3-pentafluoropropane (B1194520) using fluorinated metal oxide catalysts, such as NiO/Cr2O3, has shown success in creating less harmful substances. researchgate.net Similarly, studies on the dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072) over modified NiO/Al2O3 catalysts have demonstrated high selectivity. researchgate.net

Future investigations should explore the application of similar catalytic systems to this compound. The goal is to identify catalysts that can selectively cleave the C-Cl and C-F bonds under mild conditions, converting this compound into less harmful or even valuable chemical feedstocks. Research into the use of rare earth metal chlorides on zeolite supports, which has been patented for the dehydrohalogenation of ethylene (B1197577) dichloride, could also be a fruitful direction. copernicus.org The development of such catalysts would offer a more sustainable alternative to high-temperature incineration methods for the disposal of residual CFC-111 stocks. epa.gov

Investigation of this compound in Niche Scientific Applications

While its primary applications as a refrigerant and solvent have been terminated due to its environmental impact, the unique physical and chemical properties of this compound could potentially be leveraged in specialized scientific contexts. wikipedia.orgcymitquimica.com Halogenated compounds can exhibit unique solvency and stability characteristics.

A thorough investigation into its properties could reveal potential uses as a non-reactive medium for specific chemical reactions, as a tracer in controlled environmental studies where its release can be contained and monitored, or in the synthesis of other specialized fluorinated compounds. Its high density and low reactivity might make it suitable for specific laboratory applications where these properties are paramount. However, any such exploration must be conducted under strict containment and with a clear understanding of the environmental risks, ensuring that any potential application does not lead to further atmospheric release.

Enhanced Methodologies for Trace Detection and Isotopic Analysis

The ability to detect minute quantities of this compound in the atmosphere is essential for monitoring compliance with international agreements and for identifying any unknown emission sources. Current methods, such as gas chromatography with electron capture detection (GC-ECD), are capable of detecting trace levels of ozone-depleting substances. umd.edu However, there is a continuous need to improve the sensitivity and selectivity of these techniques.

Future research should focus on developing more advanced analytical methods, potentially utilizing mass spectrometry, for the ultra-trace detection of this compound. Furthermore, the application of isotopic analysis, which has been successfully used to study the sources and sinks of other CFCs like CFC-11, CFC-12, and CFC-113, should be extended to this compound. copernicus.orgcopernicus.org By measuring the isotopic ratios of chlorine (³⁷Cl/³⁵Cl) in atmospheric samples of this compound, it may be possible to differentiate between different production sources or to better quantify its atmospheric degradation pathways.

Sustainable Chemistry Approaches for Halogenated Compounds

The environmental issues associated with this compound are part of a broader challenge posed by halogenated organic compounds. copernicus.org Therefore, future research should also be framed within the larger context of sustainable chemistry. This involves developing new synthetic routes to fluorinated compounds that avoid the use of harsh or hazardous reagents and minimize the production of persistent pollutants.

Furthermore, research into "green" destruction technologies for the entire class of halogenated compounds is crucial. This includes exploring advanced oxidation and reduction processes that can break down these persistent molecules into benign end products. env.go.jp The development of circular economy approaches, where waste halogenated compounds are recycled into valuable new materials, represents a long-term goal for sustainable chemistry in this field. umd.eduosu.edup2infohouse.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing pentachlorofluoroethane in laboratory settings?

- Methodological Answer : Infrared (IR) spectroscopy is a primary method for identification. Studies by Simpson and Plyler (1947–1957) measured IR absorption spectra of this compound in the 2–40 µm range, with distinct bands observed between 25–40 µm. Researchers should prepare samples in gas or liquid phases, calibrate instruments using reference spectra, and analyze key absorption peaks (e.g., C-Cl and C-F vibrational modes). Spectral databases like the National Bureau of Standards (NBS) reports provide comparative data .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use fully encapsulated vapor-protective suits.

- Emergency Procedures : In case of exposure, administer oxygen for respiratory distress and seek immediate medical attention. Safety Data Sheets (SDS) emphasize symptom monitoring due to delayed toxicity effects .

Q. How is this compound classified under international regulatory frameworks?

- Methodological Answer : It is regulated under the Stockholm Convention as a Persistent Organic Pollutant (POP) precursor. Researchers must adhere to guidelines for inventory preparation and alternatives assessment, as outlined in UNEP (2017c) documents. Harmonized System (HS) codes (e.g., 2903.45.21) classify it for controlled trade and environmental monitoring .

Advanced Research Questions

Q. How can researchers design robust toxicological studies to evaluate systemic effects of this compound exposure?

- Methodological Answer :

- Study Types : Combine observational epidemiology (cohort, case-control) with controlled animal studies. For lab mammals, prioritize inhalation and oral exposure routes to mimic human pathways.

- Endpoints : Track systemic outcomes like respiratory effects, body weight changes, and mortality. Use inclusion criteria from Table C-1 (e.g., species, exposure duration) to standardize data collection .

- Statistical Models : Apply dose-response regression analysis to identify No-Observed-Adverse-Effect Levels (NOAELs) and benchmark doses.

Q. What methodologies are effective for resolving contradictions in environmental persistence data for this compound?

- Methodological Answer : Conduct degradation studies under varying conditions (UV exposure, microbial activity) and use gas chromatography-mass spectrometry (GC-MS) to quantify breakdown products. Cross-reference findings with UNEP (2017d) guidance on POPs sampling and screening. Meta-analyses should account for variables like soil pH and temperature to explain discrepancies in half-life estimates .

Q. How can spectroscopic data be leveraged to distinguish this compound from structurally similar halogenated compounds?

- Methodological Answer : Compare IR and Raman spectra with reference libraries. Key differentiators include:

- C-F Stretching : Peaks at 1,100–1,300 cm⁻¹.

- C-Cl Bending : Bands at 500–600 cm⁻¹.

Advanced studies should use high-resolution instruments and computational tools (e.g., density functional theory) to assign vibrational modes accurately .

Q. What frameworks are suitable for assessing alternatives to this compound in industrial applications?

- Methodological Answer : Apply the PICOT framework:

- Population : Industrial processes using halogenated solvents.

- Intervention : Replacement with hydrofluoroethers (HFEs).

- Comparison : Efficacy, cost, and environmental impact.

- Outcome : Reduced ozone depletion potential.

- Time : 5–10-year lifecycle analysis.

UNEP (2017c) guidelines provide criteria for evaluating chemical alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.